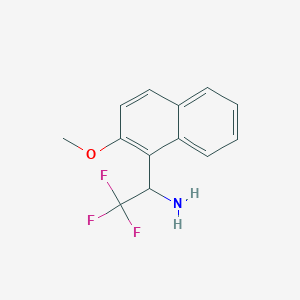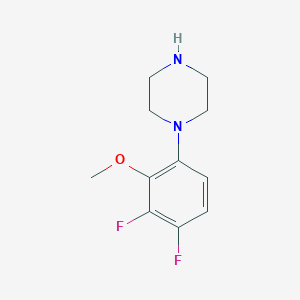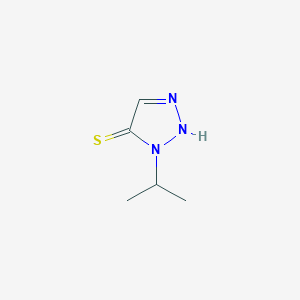
1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is a heterocyclic compound featuring a triazole ring substituted with a thiol group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions with the thiol group.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol exerts its effects often involves interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various molecular targets.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-1H-1,2,4-triazole-5-thiol: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol: Positional isomer with the thiol group at a different position on the triazole ring, affecting its chemical properties.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is unique due to the specific positioning of the thiol group on the triazole ring, which influences its reactivity and potential applications. Its combination of a thiol group and a triazole ring makes it a versatile compound for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C5H9N3S |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
3-propan-2-yl-2H-triazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-5(9)3-6-7-8/h3-4,7H,1-2H3 |
Clé InChI |
YQFXQNADVXVVTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=S)C=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


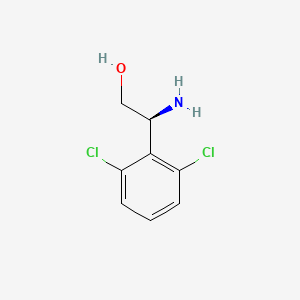
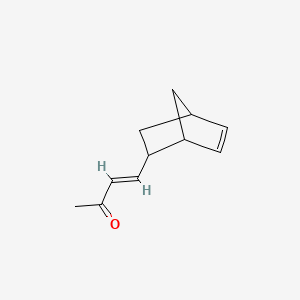
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
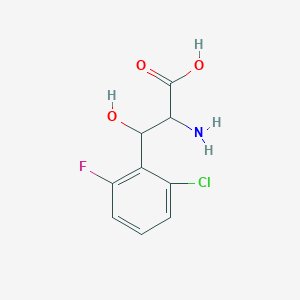

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
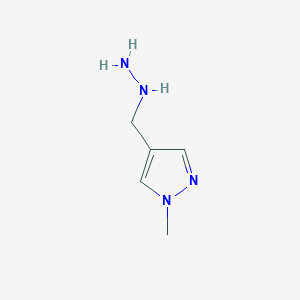
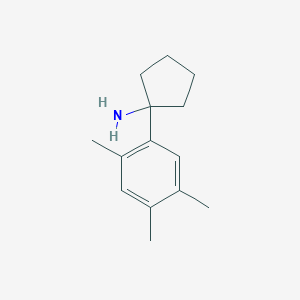
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)

